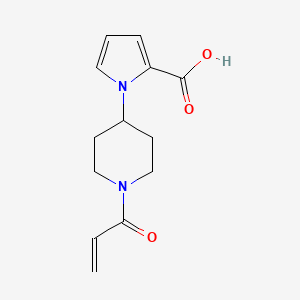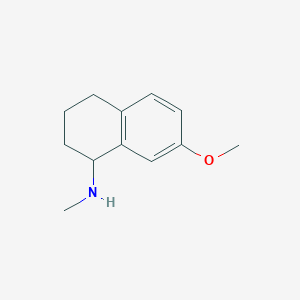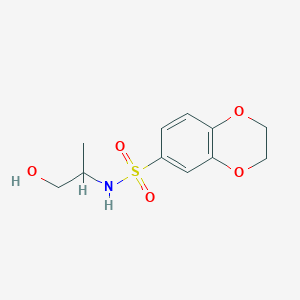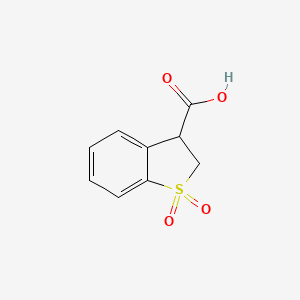![molecular formula C15H17NO2 B7556370 1-[4-(Pyridin-3-ylmethoxy)phenyl]propan-1-ol](/img/structure/B7556370.png)
1-[4-(Pyridin-3-ylmethoxy)phenyl]propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Pyridin-3-ylmethoxy)phenyl]propan-1-ol, also known as PPM, is a chemical compound with potential therapeutic applications. It belongs to the class of compounds known as beta-adrenergic receptor agonists, which are commonly used in the treatment of asthma and other respiratory disorders. PPM has been found to have a number of interesting biochemical and physiological effects, and is currently the subject of ongoing research in the field of pharmacology.
Mechanism of Action
1-[4-(Pyridin-3-ylmethoxy)phenyl]propan-1-ol works by activating beta-adrenergic receptors, which are found on the surface of certain cells in the body. When these receptors are activated, they trigger a cascade of biochemical events that ultimately lead to the desired physiological effect. In the case of 1-[4-(Pyridin-3-ylmethoxy)phenyl]propan-1-ol, activation of beta-adrenergic receptors leads to relaxation of the smooth muscle in the airways, making it easier to breathe.
Biochemical and Physiological Effects:
1-[4-(Pyridin-3-ylmethoxy)phenyl]propan-1-ol has a number of interesting biochemical and physiological effects. For example, it has been found to have anti-inflammatory properties, which could make it useful in the treatment of a range of inflammatory disorders. It has also been found to have antioxidant properties, which could help to protect cells from damage caused by oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[4-(Pyridin-3-ylmethoxy)phenyl]propan-1-ol in lab experiments is that it is relatively easy to synthesize, meaning that large quantities can be produced relatively quickly and cheaply. However, one limitation is that it can be difficult to control the concentration of 1-[4-(Pyridin-3-ylmethoxy)phenyl]propan-1-ol in experimental systems, which could affect the reliability of results.
Future Directions
There are a number of potential future directions for research into 1-[4-(Pyridin-3-ylmethoxy)phenyl]propan-1-ol. One area of interest is the use of 1-[4-(Pyridin-3-ylmethoxy)phenyl]propan-1-ol in the treatment of inflammatory disorders, such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is the use of 1-[4-(Pyridin-3-ylmethoxy)phenyl]propan-1-ol in the treatment of cardiovascular disease, particularly hypertension. Additionally, researchers are investigating the potential use of 1-[4-(Pyridin-3-ylmethoxy)phenyl]propan-1-ol as an anti-cancer agent, as well as its potential as a neuroprotective agent in the treatment of neurological disorders such as Parkinson's disease.
Synthesis Methods
1-[4-(Pyridin-3-ylmethoxy)phenyl]propan-1-ol can be synthesized using a number of different methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of various reagents and catalysts to convert starting materials into the desired product. Enzymatic synthesis, on the other hand, involves the use of enzymes to catalyze specific reactions, leading to the formation of 1-[4-(Pyridin-3-ylmethoxy)phenyl]propan-1-ol.
Scientific Research Applications
1-[4-(Pyridin-3-ylmethoxy)phenyl]propan-1-ol has been the subject of a number of scientific studies, with researchers investigating its potential therapeutic applications. One area of research has focused on the use of 1-[4-(Pyridin-3-ylmethoxy)phenyl]propan-1-ol in the treatment of respiratory disorders, such as asthma and chronic obstructive pulmonary disease (COPD). Other studies have investigated the potential use of 1-[4-(Pyridin-3-ylmethoxy)phenyl]propan-1-ol in the treatment of cardiovascular disease, as well as its potential as an anti-inflammatory agent.
properties
IUPAC Name |
1-[4-(pyridin-3-ylmethoxy)phenyl]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-2-15(17)13-5-7-14(8-6-13)18-11-12-4-3-9-16-10-12/h3-10,15,17H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQCOJIUQYAQYDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)OCC2=CN=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Pyridin-3-ylmethoxy)phenyl]propan-1-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[[2-(Trifluoromethylsulfonyl)anilino]methyl]cyclopentan-1-ol](/img/structure/B7556295.png)



![1h-Indazole-5-carboxamide,n-[1-(hydroxymethyl)propyl]-](/img/structure/B7556321.png)
![3-[4-(Cyclohexylcarbamoyl)piperazin-1-yl]propanoic acid](/img/structure/B7556327.png)

![2-[4-[2-[Cyclohexyl(methyl)amino]-2-oxoethyl]piperazin-1-yl]acetic acid](/img/structure/B7556336.png)



![N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2,5-difluoroaniline](/img/structure/B7556386.png)
![N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2-methylaniline](/img/structure/B7556387.png)